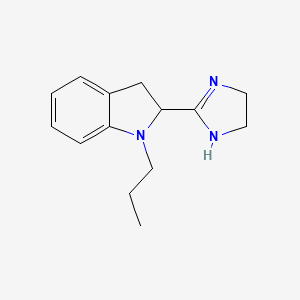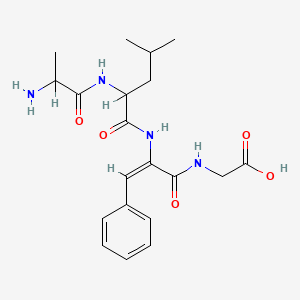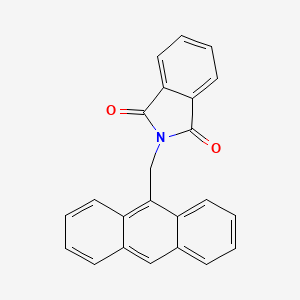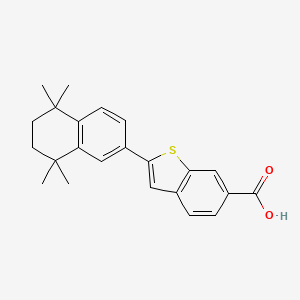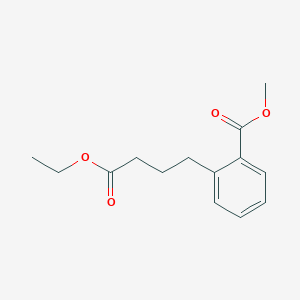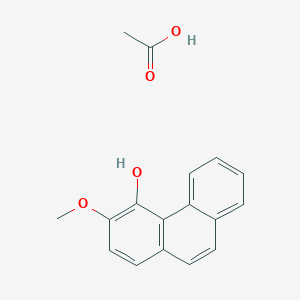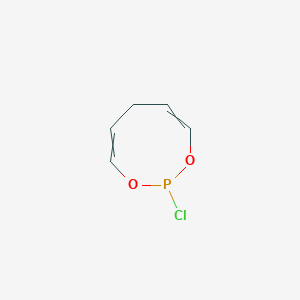![molecular formula C10H9BrO5 B14337931 Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate CAS No. 104885-24-7](/img/structure/B14337931.png)
Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate is an organic compound with a complex structure that includes a brominated furan ring and a propanedioate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate typically involves the reaction of 5-bromofurfural with dimethyl malonate in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 5-bromofurfural reacts with the active methylene group of dimethyl malonate to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, reduction can yield hydrogenated furans, and substitution can yield various substituted furan derivatives.
Aplicaciones Científicas De Investigación
Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate involves its interaction with specific molecular targets. The brominated furan ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
5-Bromofurfural: A precursor in the synthesis of Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate, with similar reactivity.
Furan-2-carboxylic acid: Another furan derivative with applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of a brominated furan ring and a propanedioate ester group.
Propiedades
Número CAS |
104885-24-7 |
|---|---|
Fórmula molecular |
C10H9BrO5 |
Peso molecular |
289.08 g/mol |
Nombre IUPAC |
dimethyl 2-[(5-bromofuran-2-yl)methylidene]propanedioate |
InChI |
InChI=1S/C10H9BrO5/c1-14-9(12)7(10(13)15-2)5-6-3-4-8(11)16-6/h3-5H,1-2H3 |
Clave InChI |
AOJNOPRPYAMNPS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC1=CC=C(O1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



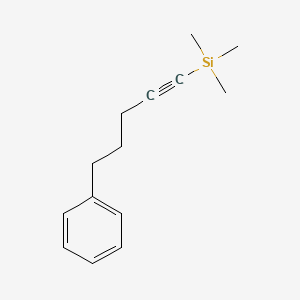
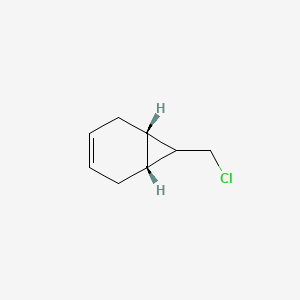

![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
